molecular formula C5H6N2OS B13185076 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one

2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one

Cat. No.: B13185076
M. Wt: 142.18 g/mol
InChI Key: ZJIOCGOUGQQZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-bromo-thiazole with butyllithium, followed by treatment with acetaldehyde and oxidation with potassium permanganate . Another method involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted Hantzsch thiazole synthesis .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its specific amino and thiazole functional groups, which confer distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-amino-1-(1,2-thiazol-3-yl)ethanone

InChI

InChI=1S/C5H6N2OS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3,6H2

InChI Key

ZJIOCGOUGQQZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1C(=O)CN

Origin of Product

United States

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